molecular formula C21H24N2O4 B2456831 2-(2-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 953938-42-6

2-(2-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2456831
CAS No.: 953938-42-6
M. Wt: 368.433
InChI Key: WDMHSMINCTXGFP-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenoxy group, a propionyl-substituted tetrahydroquinoline ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Ring: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Propionyl Group: The tetrahydroquinoline intermediate can be acylated using propionyl chloride in the presence of a base such as pyridine.

    Attachment of the Methoxyphenoxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the phenoxy ring with a methoxy group.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, such compounds may be studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Industry

In the industrial sector, these compounds can be used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with proteins or nucleic acids, modulating their function through binding interactions. The molecular targets could include enzymes, receptors, or ion channels, and the pathways involved may include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methoxyphenoxy)-N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
  • 2-(2-methoxyphenoxy)-N-(1-butyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Uniqueness

The uniqueness of 2-(2-methoxyphenoxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propionyl group, in particular, may confer distinct properties compared to similar compounds with different acyl groups.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-3-21(25)23-12-6-7-15-13-16(10-11-17(15)23)22-20(24)14-27-19-9-5-4-8-18(19)26-2/h4-5,8-11,13H,3,6-7,12,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMHSMINCTXGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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